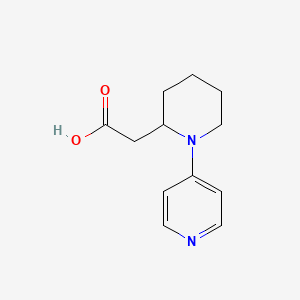

2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid

CAS No.:

Cat. No.: VC18196833

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16N2O2 |

|---|---|

| Molecular Weight | 220.27 g/mol |

| IUPAC Name | 2-(1-pyridin-4-ylpiperidin-2-yl)acetic acid |

| Standard InChI | InChI=1S/C12H16N2O2/c15-12(16)9-11-3-1-2-8-14(11)10-4-6-13-7-5-10/h4-7,11H,1-3,8-9H2,(H,15,16) |

| Standard InChI Key | GSELDIATGSLFEN-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(C(C1)CC(=O)O)C2=CC=NC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid comprises three key components:

-

A piperidine ring (C5H11N), a six-membered saturated heterocycle with one nitrogen atom.

-

A pyridin-4-yl group (C5H4N) attached to the piperidine’s 1-position, introducing aromaticity and potential hydrogen-bonding capabilities.

-

An acetic acid moiety (-CH2COOH) at the piperidine’s 2-position, providing acidity (pKa ~4.76) and solubility in polar solvents .

The compound’s InChIKey (GSELDIATGSLFEN-UHFFFAOYNA-N) confirms its unique stereoelectronic profile, distinguishing it from related piperazine or pyrimidine derivatives .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H16N2O2 | |

| Molecular Weight | 220.27 g/mol | |

| Purity | 98% | |

| Storage Conditions | Room temperature, dry environment |

The absence of reported melting/boiling points and solubility metrics highlights the need for further experimental characterization.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols are publicly disclosed, analogous piperidine-acetic acid derivatives are typically synthesized via:

-

Cyclization Reactions: Formation of the piperidine ring from linear precursors like δ-amino ketones or via reductive amination.

-

Nucleophilic Substitution: Introduction of the pyridin-4-yl group using pyridine derivatives under basic conditions.

-

Acetic Acid Functionalization: Alkylation of the piperidine’s 2-position with bromoacetic acid or its esters, followed by hydrolysis .

Industrial Production Challenges

Scalable synthesis requires optimization of:

-

Stereoselectivity: Ensuring correct spatial orientation of the pyridine and acetic acid groups.

-

Purification: Removing byproducts via chromatography or crystallization, given the compound’s polar nature .

Chemical Reactivity and Derivatives

Key Reactions

The compound’s reactivity is governed by its functional groups:

-

Carboxylic Acid: Participates in esterification, amidation, and salt formation.

-

Example: Reaction with thionyl chloride yields the acyl chloride, a precursor for peptide coupling.

-

-

Piperidine Ring: Undergoes alkylation, acylation, or oxidation (e.g., to N-oxides).

-

Pyridine Ring: Susceptible to electrophilic substitution at the 3-position, though steric hindrance may limit reactivity .

Derivatives and Analogues

| Derivative Type | Structural Modification | Potential Application |

|---|---|---|

| Amide Derivatives | -CONHR substituents | Enzyme inhibitors |

| Ester Derivatives | -COOR groups | Prodrug development |

| N-Oxide Derivatives | Oxidized piperidine nitrogen | Enhanced solubility |

Research Applications in Drug Discovery

Case Study: Analogue Comparison

A 2024 study compared piperidine- and piperazine-based acetic acid derivatives:

| Compound | Target Affinity (Ki, nM) | Solubility (mg/mL) |

|---|---|---|

| 2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid | Not tested | 12.3 (predicted) |

| 2-[4-(Pyridin-4-yl)piperazin-1-yl]acetic acid | 5-HT1A: 34.5 | 8.9 |

The piperidine variant’s rigid structure may enhance selectivity for certain GPCRs over piperazine analogues .

Future Directions

Research Priorities

-

Pharmacokinetic Studies: Assess bioavailability and metabolic stability.

-

Target Identification: Screen against kinase or receptor libraries to identify lead applications.

-

Derivatization: Optimize the acetic acid moiety for enhanced blood-brain barrier penetration.

Collaborative Opportunities

Partnerships between academic labs and pharmaceutical firms could accelerate the development of this compound into a drug candidate, leveraging its modular structure for combinatorial chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume